

Introduction: The Significance of the Benzoxazolone Scaffold

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Compound of Interest

Compound Name: *4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one*

CAS No.: 14022-96-9

Cat. No.: B1376535

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The benzoxazolone ring system represents a "privileged scaffold" in medicinal chemistry, a core molecular structure that is recurrent in a multitude of biologically active compounds.[1] These bicyclic heterocycles, where an oxazole ring is fused to a benzene ring, exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and analgesic properties.[1][2][3]

4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one is a key intermediate within this chemical class. The strategic placement of a bromine atom on the aromatic ring provides a versatile synthetic handle for extensive chemical modification through modern cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, providing researchers with the foundational knowledge required to leverage this valuable building block in drug discovery and materials science.

Core Physicochemical Properties

A summary of the fundamental properties of **4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one** is presented below. This data is essential for experimental design, including reaction

stoichiometry calculations, solvent selection, and analytical characterization.

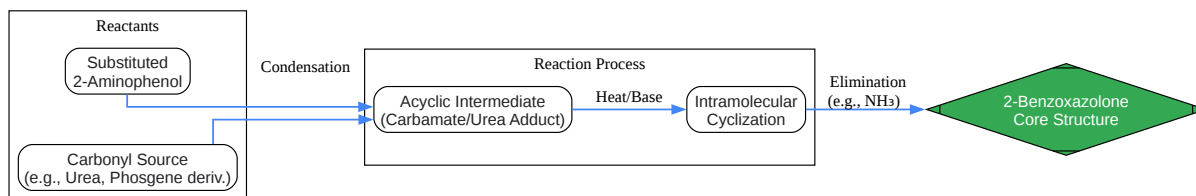
Property	Value	Reference
CAS Number	14022-96-9	[4]
Molecular Formula	C ₇ H ₄ BrNO ₂	[4][5]
Molecular Weight	214.02 g/mol	[4][5]
IUPAC Name	4-Bromo-1,3-benzoxazol-2(3H)-one	
Synonyms	2(3H)-Benzoxazolone, 4-bromo-; 4-bromobenzo[d]oxazol-2(3H)-one	[4]
Appearance	White to yellow solid (typical for related compounds)	[6]
Purity	Typically available at ≥98%	[4]

Synthesis and Mechanistic Considerations

The synthesis of the 2-benzoxazolone core is most commonly achieved through the cyclization of o-aminophenol derivatives. The choice of the carbonylating agent is critical and dictates the reaction conditions and byproducts.

General Synthetic Pathway

A prevalent method involves the condensation of an appropriately substituted 2-aminophenol with a carbonyl source like urea or phosgene derivatives.[7] The reaction proceeds via an initial N-acylation followed by an intramolecular cyclization with the elimination of a small molecule (e.g., ammonia from urea).



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Caption: General synthesis of the 2-benzoxazolone scaffold.

Protocol: Synthesis of 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one

While a specific, detailed protocol for the 4-bromo isomer is not readily available in the provided search results, a plausible and scientifically sound approach involves the direct bromination of the parent 2,3-dihydro-1,3-benzoxazol-2-one. The electron-donating character of the ring nitrogen and oxygen atoms activates the aromatic ring towards electrophilic substitution.

Step-by-Step Methodology:

- **Dissolution:** Dissolve 2,3-dihydro-1,3-benzoxazol-2-one (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
- **Cooling:** Cool the solution to 0-5 °C in an ice bath to control the reaction exothermicity and minimize side-product formation.
- **Brominating Agent Addition:** Add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise over 30-60 minutes with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- **Reaction Completion:** Allow the mixture to warm to room temperature and stir for an additional 2-4 hours or until TLC indicates the complete consumption of the starting material.

- Work-up: Quench the reaction by pouring the mixture into a cold aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
- Isolation: The product will likely precipitate. Isolate the solid by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol or diethyl ether.
- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one**.

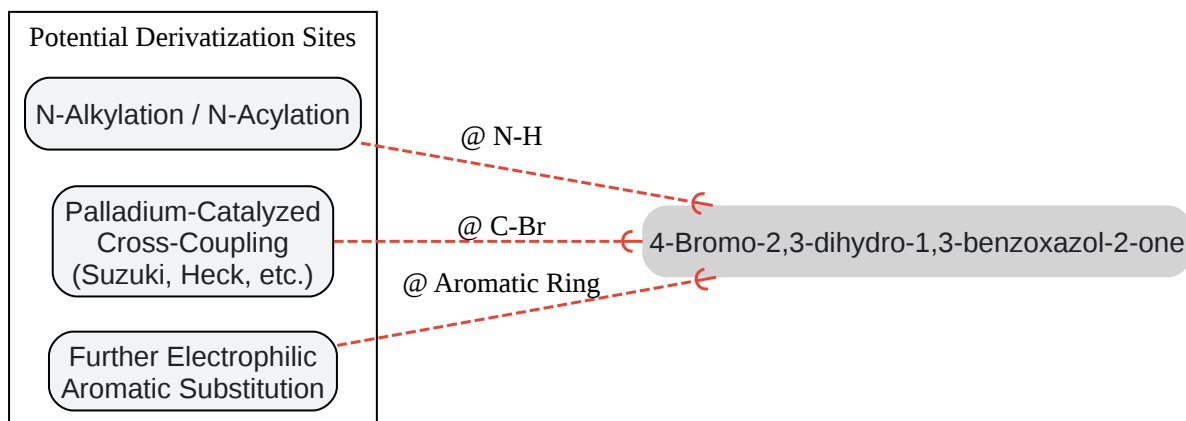
Spectroscopic Characterization

Spectroscopic analysis is crucial for structure elucidation and purity assessment. The expected data for the title compound are summarized below, based on characteristic values for the functional groups present and data from analogous structures.[\[2\]](#)[\[8\]](#)

Technique	Expected Observations
¹ H NMR	~10.0-11.5 ppm (s, 1H): Broad singlet corresponding to the N-H proton. ~7.0-7.5 ppm (m, 3H): Complex multiplet pattern for the three aromatic protons on the benzene ring. The specific coupling constants will depend on the relative positions.
¹³ C NMR	~154-156 ppm: Carbonyl carbon (C=O) of the cyclic carbamate. ~110-145 ppm: Aromatic carbons. The carbon attached to the bromine (C-Br) would appear in this region, typically around 110-120 ppm.
IR (Infrared)	3100-3300 cm ⁻¹ : N-H stretching vibration. ~3000 cm ⁻¹ : Aromatic C-H stretching. 1750-1780 cm ⁻¹ : Strong, characteristic C=O stretching of the cyclic carbamate (lactone-like). 1450-1600 cm ⁻¹ : C=C stretching vibrations within the aromatic ring.
Mass Spec. (MS)	A characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z = 213 (for ⁷⁹ Br) and m/z = 215 (for ⁸¹ Br), corresponding to the molecular ions [M] ⁺ and [M+2] ⁺ .

Chemical Reactivity and Derivatization Potential

The utility of **4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one** as a synthetic intermediate stems from its multiple reactive sites, which allow for controlled and selective derivatization.



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Caption: Key reactive sites for chemical modification.

- N-H Acidity: The proton on the nitrogen is weakly acidic and can be removed by a suitable base (e.g., K_2CO_3 , NaH). The resulting anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation to introduce a wide variety of side chains. This is a common strategy for modulating the biological activity of benzoxazolone derivatives.[8]
- C-Br Bond for Cross-Coupling: The carbon-bromine bond is the most valuable site for building molecular complexity. It is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions, such as:
 - Suzuki Coupling: Reaction with boronic acids/esters to form new C-C bonds.
 - Heck Coupling: Reaction with alkenes.
 - Sonogashira Coupling: Reaction with terminal alkynes.
 - Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. The use of brominated benzofused heterocycles as precursors for creating diverse libraries of compounds via these methods is a well-established strategy in medicinal chemistry.[9]

- **Aromatic Ring Substitution:** The existing substituents on the benzene ring will direct any further electrophilic aromatic substitution reactions, although the deactivating effect of the bromine and carbonyl group can make such reactions challenging.

Applications in Research and Development

The benzoxazolone scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have demonstrated a remarkable range of biological activities.

- **Enzyme Inhibition:** 4-Bromo-2(3H)-benzoxazolone is explicitly mentioned as a reagent in the preparation of ceramidase inhibitors, which have potential applications in cancer therapy and other diseases.[5]
- **Antimicrobial Agents:** The benzoxazolone core is found in numerous compounds with potent antibacterial and antifungal properties.[1][10][11][12] The ability to easily derivatize the 4-bromo intermediate allows for the systematic exploration of structure-activity relationships to optimize antimicrobial efficacy.
- **Anticancer Therapeutics:** Many benzoxazolone derivatives have been investigated as anticancer agents, with some showing significant cytotoxic effects against various cancer cell lines.[1][8]
- **Antiviral Research:** Recently, the benzoxazolone moiety was identified as a scaffold for inhibitors of the HIV-1 nucleocapsid protein (NC), opening a new avenue for the development of antiretroviral drugs.[3]
- **Materials Science:** Brominated aromatic heterocycles serve as essential building blocks for organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[9]

Safety and Handling

While specific GHS hazard data for **4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one** is not detailed in the search results, related brominated heterocyclic compounds are classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[13]

Core Recommendations:

- Always consult the material-specific Safety Data Sheet (SDS) before handling.
- Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.

This guide serves as a technical primer for researchers. The true value of **4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one** lies in its potential, offering a robust and versatile platform for the synthesis of novel molecules with significant therapeutic and technological promise.

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